N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-4-6-25-16(3-5-22-9-16)8-17-14(20)15(21)18-11-1-2-12-13(7-11)24-10-23-12/h1-2,7,19H,3-6,8-10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWQSSUYXKBBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring . The next step involves the formation of the oxalamide group, which can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions . The final step is the coupling of the benzo[d][1,3]dioxole derivative with the oxalamide intermediate, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide may exhibit notable anticancer activity. The presence of the benzo[d][1,3]dioxole structure is linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of oxalamides can effectively target specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. The interaction of the oxalamide group with neural receptors could potentially modulate neuroinflammatory responses, offering a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. For example, it may act as an inhibitor of certain kinases or proteases that play critical roles in cellular signaling and disease progression .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property could be harnessed for developing new antimicrobial agents to combat resistant strains of bacteria.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzyme active sites, potentially inhibiting their activity . The oxalamide group can form strong hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets . These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives
Key Findings :
- The oxalamide group in the target compound and No. 1768 demonstrates resistance to hydrolysis, unlike cyprofuram’s carboxamide, which undergoes cleavage .
- Substitution on the THF ring (e.g., hydroxyethoxy vs. oxo) may enhance solubility and reduce enzymatic recognition .
Benzodioxol-Containing Amides
Key Findings :
- The benzodioxole moiety is associated with metabolic stability in amides, though carboxamides (No. 1767) may degrade faster than oxalamides .
Tetrahydrofuran-Modified Compounds
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O6. The compound features a benzo[d][1,3]dioxole moiety and a tetrahydrofuran ring, which are known to influence its biological activity.
Synthesis
The synthesis of this oxalamide involves several steps:
- Formation of the benzo[d][1,3]dioxole moiety : This is typically achieved through reactions starting from catechol.
- Preparation of the tetrahydrofuran derivative : This involves introducing the hydroxyethoxy group to the tetrahydrofuran framework.
- Coupling reaction : The final step involves coupling the benzo[d][1,3]dioxole derivative with the tetrahydrofuran derivative using oxalyl chloride to form the oxalamide linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
Research has shown that compounds containing oxalamide groups can exhibit antimicrobial activity. The presence of the benzo[d][1,3]dioxole moiety may enhance this activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that certain compounds significantly inhibited tumor growth in xenograft models. The mechanism was linked to the activation of apoptotic pathways and inhibition of angiogenesis.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxalamide derivatives revealed that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(methyl)oxalamides exhibited potent activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Q & A
Q. What are the optimal synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide?
The compound can be synthesized via a two-step procedure involving condensation of acid chlorides with intermediates. For example, a chloroform solution of the benzo[d][1,3]dioxol-5-yl precursor is reacted with an appropriate acid chloride in the presence of triethylamine (as a base) under ambient conditions for 18 hours. The crude product is purified via NaHCO3 washes and vacuum evaporation . Modifications to this protocol, such as solvent selection (e.g., THF or acetonitrile) and base choice (e.g., NaH in THF for deprotonation), may improve yields .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological validation should include:
- HPLC or GC-MS for purity assessment.
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the oxalamide linkage, tetrahydrofuran substituent, and benzo[d][1,3]dioxol-5-yl group.
- FT-IR to verify carbonyl stretching vibrations (~1650–1700 cm⁻¹) and ether/hydroxy groups .
Q. What are the key structural features influencing its physicochemical properties?
The compound’s solubility and stability are governed by:
- The benzo[d][1,3]dioxole moiety (lipophilic, aromatic).
- The tetrahydrofuran-3-ylmethyl group (polar, ether-containing).
- The 2-hydroxyethoxy side chain (hydrophilic, hydrogen-bonding capable). Computational tools like LogP calculators and molecular dynamics simulations can predict partitioning behavior .
Advanced Research Questions
Q. How does the electronic environment of the oxalamide core affect its reactivity in biological systems?
The oxalamide’s electron-deficient carbonyl groups may participate in hydrogen bonding or π-π stacking with biological targets. Comparative studies with analogs (e.g., replacing oxalamide with pyrazole or furan carboxamide) reveal that electron-withdrawing substituents enhance binding affinity to enzymes like kinases or proteases . Density functional theory (DFT) calculations can map electrostatic potentials to guide rational design .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
Discrepancies often arise from assay conditions (e.g., solvent polarity, pH). For example:
- In vitro enzymatic assays (aqueous buffers) may underestimate activity due to poor solubility.
- Cell-based assays (DMF or DMSO carriers) might artificially enhance membrane permeability. Normalize data using controls like known inhibitors and validate via orthogonal methods (e.g., SPR for binding kinetics) .
Q. How can the metabolic stability of this compound be evaluated in preclinical models?
Methodologies include:
- Liver microsome assays (human/rodent) to measure CYP450-mediated degradation.
- Mass spectrometry to identify metabolites (e.g., hydroxylation of the tetrahydrofuran ring or cleavage of the oxalamide bond).
- Pharmacokinetic studies in rodents to assess half-life and bioavailability .
Q. What in silico tools are effective for predicting its target engagement and off-target risks?
- Molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB).
- Machine learning models (e.g., DeepChem) trained on toxicity datasets to flag potential off-target effects (e.g., hERG channel inhibition).
- ADMET predictors (SwissADME, pkCSM) for absorption and distribution profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
